![molecular formula C17H16ClN5OS B2374895 2-[(4-氨基-5-苄基-4H-1,2,4-三唑-3-基)硫代]-N-(4-氯苯基)乙酰胺 CAS No. 905798-02-9](/img/structure/B2374895.png)

2-[(4-氨基-5-苄基-4H-1,2,4-三唑-3-基)硫代]-N-(4-氯苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

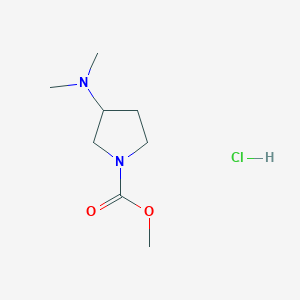

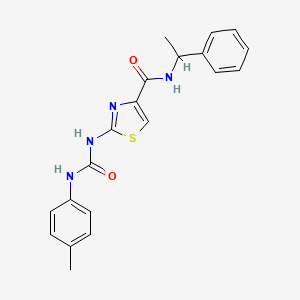

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a heterocyclic compound . It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . This type of structure is commonly found in various pharmaceuticals and biologically important compounds .

Molecular Structure Analysis

The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” includes a 1,2,4-triazole ring, which is capable of forming hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The 1,2,4-triazole ring operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .科学研究应用

抗真菌活性

1,2,4-三唑类化合物,例如我们的化合物,表现出强大的抗真菌特性 。研究人员已经探索了它们对真菌感染的疗效,包括由念珠菌属和曲霉属引起的感染。该化合物的作用机制可能涉及抑制真菌酶或干扰细胞膜的完整性。

抗癌潜力

1,2,4-三唑骨架与抗癌活性有关 。我们的化合物可能干扰癌细胞生长、凋亡途径或血管生成。研究其对特定癌症类型(例如乳腺癌、肺癌或结肠癌)的影响可能产生有价值的见解。

抗病毒应用

1,2,4-三唑类化合物也表现出抗病毒特性 。研究人员已经探索了它们对HIV、单纯疱疹病毒和流感病毒等病毒的潜力。可以评估我们的化合物对这些病毒的抗病毒功效和安全性。

抗炎作用

炎症在多种疾病中起着至关重要的作用。 含有 1,2,4-三唑部分的化合物已显示出抗炎活性 。研究我们的化合物对炎症途径的影响可能会很有启发性。

抗菌特性

由 3-取代-4-氨基-5-巯基-1,2,4-三唑合成的化合物已证明具有抗菌潜力 。它可能对细菌有效,包括耐多药菌株,如耐甲氧西林金黄色葡萄球菌和肺炎克雷伯菌。

镇痛和抗抑郁作用

虽然没有直接研究这些作用,但与 1,2,4-三唑相关的化合物已显示出作为镇痛剂和抗抑郁剂的希望 。我们化合物的结构表明它可能与神经受体相互作用。

未来方向

The future directions for research on “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” and similar compounds could include further investigation into their synthesis, chemical reactions, and biological activities . This could lead to the discovery of new drug candidates .

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , which is known to possess a wide range of pharmaceutical activities . .

Mode of Action

Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Pharmacokinetics

It is known that the compound has a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have low bioavailability if administered orally, but it may be more bioavailable if administered through other routes or formulated with appropriate excipients.

Result of Action

Given its structural similarity to other triazole derivatives, it may have a range of potential biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and other activities .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, its low water solubility may limit its efficacy in aqueous environments . Additionally, it should be stored at room temperature and should avoid contact with oxidizing agents and acidic substances for optimal stability .

属性

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXRFEAIMHGIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)

![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)

![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)